molecular formula C23H24N2O2 B15025135 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-phenylacetamide

2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-phenylacetamide

Cat. No.: B15025135
M. Wt: 360.4 g/mol
InChI Key: MNUQOELWPZYXKK-UHFFFAOYSA-N
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Description

2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-PHENYLACETAMIDE is a complex organic compound that features a cyclohexane ring, an indole moiety, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. The cyclohexanecarbonyl group is introduced through a Friedel-Crafts acylation reaction, where cyclohexanecarbonyl chloride reacts with the indole in the presence of a Lewis acid catalyst such as aluminum chloride. The final step involves the coupling of the indole derivative with phenylacetamide under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the Friedel-Crafts acylation and automated systems for the coupling reactions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the cyclohexanecarbonyl moiety can be reduced to a hydroxyl group.

    Substitution: The phenylacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Hydroxylated cyclohexane derivatives.

    Substitution: Various substituted phenylacetamide derivatives.

Scientific Research Applications

2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-PHENYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The phenylacetamide group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-METHYLACETAMIDE: Similar structure but with a methyl group instead of a phenyl group.

    2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-ETHYLACETAMIDE: Similar structure but with an ethyl group instead of a phenyl group.

    2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-PROPYLACETAMIDE: Similar structure but with a propyl group instead of a phenyl group.

Uniqueness

2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-PHENYLACETAMIDE is unique due to the presence of the phenyl group, which can significantly influence its chemical properties and biological activity. The phenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

2-[3-(cyclohexanecarbonyl)indol-1-yl]-N-phenylacetamide

InChI

InChI=1S/C23H24N2O2/c26-22(24-18-11-5-2-6-12-18)16-25-15-20(19-13-7-8-14-21(19)25)23(27)17-9-3-1-4-10-17/h2,5-8,11-15,17H,1,3-4,9-10,16H2,(H,24,26)

InChI Key

MNUQOELWPZYXKK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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